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molecular formula C6H8N2O2 B185312 4,6-Dimethoxypyrimidine CAS No. 5270-94-0

4,6-Dimethoxypyrimidine

Cat. No. B185312
M. Wt: 140.14 g/mol
InChI Key: FPSPPRZKBUVEJQ-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To a suspension of 4,6-dichloropyrimidine (6.5 g, 43.9 mmol) in methanol (30 mL) at room temperature under argon was added NaOMe (7.1 g, 132 mmol) over 5 min. The resulting suspension was heated at 65° C. under argon for 24 h. Analysis by HPLC/MS indicated that the reaction was complete. Most of the solvent was removed under reduced pressure, then 1 M aqueous HCl (50 mL) and CH2Cl2 (50 mL) were added to the residue. The layers were separated and the organic phase was washed with saturated aqueous NaCl (30 mL), then dried (Na2SO4), filtered and evaporated. The crude product was purified by silica gel column chromatography eluted with ethyl acetate-hexanes to obtain the title compound (5.76 g) as a low melting solid. See also Synthesis 1998, page 36.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
7.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+].[CH3:12][OH:13]>>[CH3:9][O:10][C:2]1[CH:7]=[C:6]([O:13][CH3:12])[N:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
NaOMe
Quantity
7.1 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
1 M aqueous HCl (50 mL) and CH2Cl2 (50 mL) were added to the residue
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous NaCl (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=NC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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